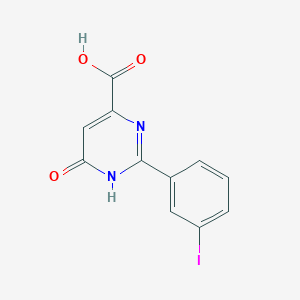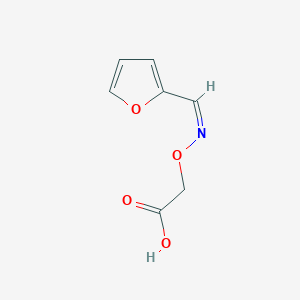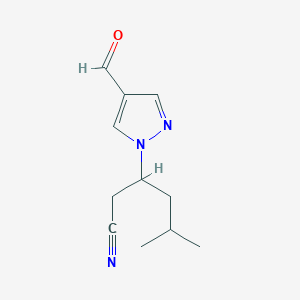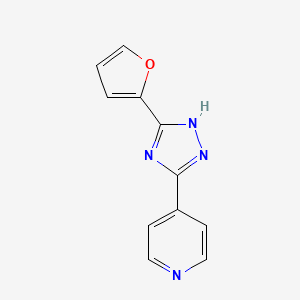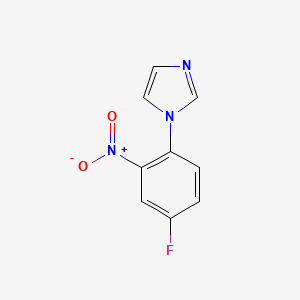
1-(4-fluoro-2-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-nitrophenyl)-1H-imidazole is a chemical compound that features a unique combination of a fluoro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring
Méthodes De Préparation
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline, which is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the process.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro and fluoro-substituted imidazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of palladium on carbon, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro group, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Fluoro-2-nitrophenyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s stability and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-nitrophenyl)-1H-imidazole can be compared with other similar compounds such as 1-fluoro-2-nitro-4-azidobenzene and 4-fluoro-3-nitrophenyl azide These compounds share similar structural features but differ in their functional groups and reactivity
Propriétés
Formule moléculaire |
C9H6FN3O2 |
|---|---|
Poids moléculaire |
207.16 g/mol |
Nom IUPAC |
1-(4-fluoro-2-nitrophenyl)imidazole |
InChI |
InChI=1S/C9H6FN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H |
Clé InChI |
XIWWYGYEZIMEPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
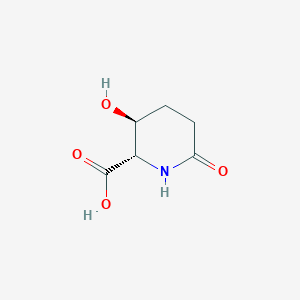

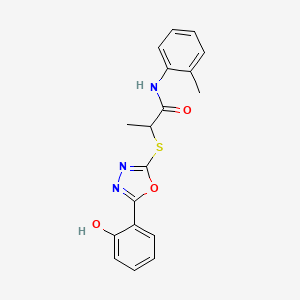

![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
